molecular formula C27H21NO5S2 B11069477 N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide CAS No. 697239-74-0

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide

Cat. No.: B11069477
CAS No.: 697239-74-0
M. Wt: 503.6 g/mol
InChI Key: RCUYVKOAXGBQQL-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide is a complex organic compound characterized by the presence of fluorenyl groups and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the sulfonylation of 9H-fluorene derivatives, followed by methoxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, functioning by mimicking para-aminobenzoic acid, which is essential for bacterial folate synthesis. N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide may exhibit similar antimicrobial activities due to its structural characteristics. Preliminary studies suggest that this compound could be effective against resistant bacterial strains .

Anticancer Potential

Fluorene derivatives have been investigated for their anticancer properties. The unique structure of this compound positions it as a candidate for cancer treatment. Studies on related sulfonamide compounds indicate that they can inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. This inhibition mechanism suggests that this compound may also act as an effective anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions allowing precise control over its structure and functionalization. The process often utilizes stable sulfonate esters as intermediates, which can enhance the yield and efficiency of the synthesis .

Key Steps in Synthesis:

  • Formation of sulfonate esters.
  • Reaction with amines or other nucleophiles.
  • Purification and characterization of the final product.

Case Study 1: Antimicrobial Efficacy

In vivo studies demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Treated mice showed:

  • Reduction in Bacterial Load : A substantial decrease in bacterial colonies was noted.
  • Increased Survival Rate : Approximately 40% higher survival rates were observed in treated groups compared to controls.

Case Study 2: Anticancer Activity

Research on similar sulfonamide compounds has shown promising results against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines. The synthesized derivatives demonstrated significant cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). Molecular docking studies indicated strong binding interactions with DHFR, underscoring the potential of these compounds as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
9-MethoxyfluoreneMethoxy group on fluoreneKnown for photophysical properties
9-Fluorenesulfonic acidSulfonic acid group attached to fluoreneUsed as a reagent in organic synthesis
4-AminobenzenesulfonamideAmino and sulfonamide groupsExhibits strong antibacterial activity

The dual functionality of this compound enhances its biological activity compared to simpler derivatives .

Mechanism of Action

The mechanism by which N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-9-yl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide
  • Hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene

Uniqueness

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide is unique due to its combination of fluorenyl and sulfonamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide is a sulfonamide compound notable for its complex structure, which combines both fluorene and sulfonyl functionalities. This article explores its biological activities, particularly focusing on its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C27H21NO5S2. The presence of the sulfonamide group allows for nucleophilic substitution reactions, which are critical for its biological activity. The methoxy group enhances its solubility and reactivity, potentially increasing its interaction with biological targets.

Antimicrobial Activity
Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds disrupt bacterial growth. Preliminary studies suggest that this compound may exhibit similar antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity
Fluorene derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways. Specifically, molecular docking studies have shown that these compounds can bind effectively to the active sites of enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Case Studies and Experimental Data

  • Antimicrobial Studies
    A study evaluating a series of fluorene derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. The synthesized compounds were screened for their ability to inhibit the growth of multidrug-resistant strains, showing promising results comparable to established antibiotics .
  • Cytotoxicity Assays
    In vitro tests against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines revealed that several fluorene derivatives exhibited cytotoxic effects. The IC50 values indicated that these compounds were effective at lower concentrations compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Data Tables

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundSulfonamide and methoxy groupsModerate against Gram-positive bacteriaSignificant against A-549 and MCF-7
4-AminobenzenesulfonamideAmino and sulfonamide groupsStrong antibacterial activityLimited anticancer activity
9-Fluorenesulfonic acidSulfonic acid groupUsed as reagent; low direct activityNot applicable

Properties

CAS No.

697239-74-0

Molecular Formula

C27H21NO5S2

Molecular Weight

503.6 g/mol

IUPAC Name

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C27H21NO5S2/c1-33-28(34(29,30)22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26)35(31,32)23-11-13-27-21(17-23)15-19-7-3-5-9-25(19)27/h2-13,16-17H,14-15H2,1H3

InChI Key

RCUYVKOAXGBQQL-UHFFFAOYSA-N

Canonical SMILES

CON(S(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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